![molecular formula C15H17N5O2 B6967921 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide](/img/structure/B6967921.png)
5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran core, a tetrazole ring, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by copper or other transition metals.
Amide Formation: The final step involves coupling the benzofuran core with the tetrazole-containing side chain through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) on the tetrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted benzofuran derivatives depending on the electrophile or nucleophile used.
Aplicaciones Científicas De Investigación
5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its structure, the compound could affect pathways related to cell proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 5-phenyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide
- 5-methyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide
- 5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-indole-3-carboxamide
Uniqueness
5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide is unique due to its specific combination of a benzofuran core and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-2-10-5-6-13-11(8-10)12(9-22-13)15(21)16-7-3-4-14-17-19-20-18-14/h5-6,8-9H,2-4,7H2,1H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJSQHSNTQNTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NCCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Chlorothiophen-2-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967838.png)
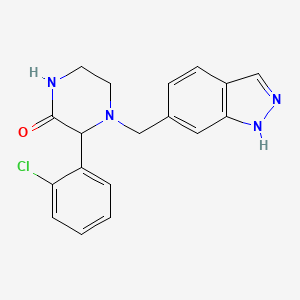
![5-chloro-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6967846.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B6967849.png)
![N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6967857.png)
![7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6967870.png)
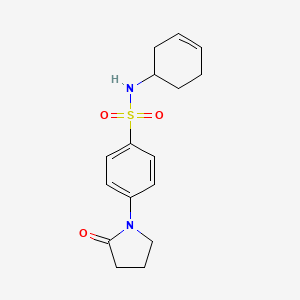
![7-chloro-N,2-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6967895.png)
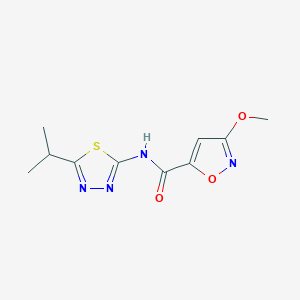
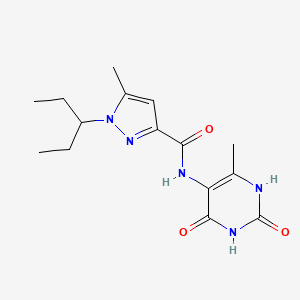
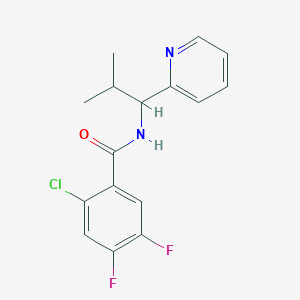
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6967935.png)
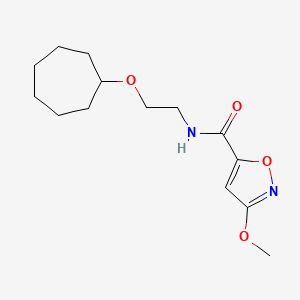
![1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol](/img/structure/B6967951.png)
